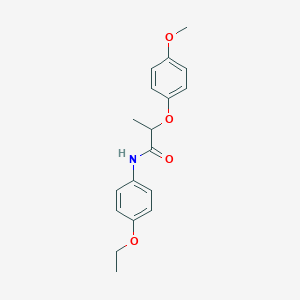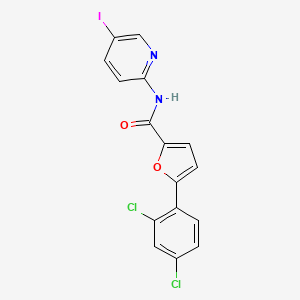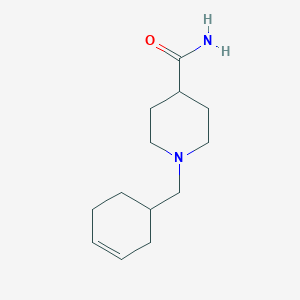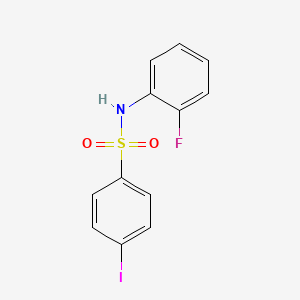
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as E7046, is a small molecule inhibitor that selectively targets the enzyme phosphoinositide 3-kinase (PI3K) delta. PI3K delta is a key regulator of immune cell function and is implicated in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. E7046 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential therapeutic agent.
作用機序
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide selectively inhibits the PI3K delta isoform, which is predominantly expressed in immune cells. PI3K delta plays a critical role in immune cell function, including cell proliferation, survival, and migration. By inhibiting PI3K delta, this compound reduces immune cell activation and migration, leading to suppression of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of immune cell activation and migration, suppression of inflammation, and modulation of tumor growth and survival. This compound has also been shown to enhance the antitumor activity of other cancer therapies.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for PI3K delta, as well as its ability to modulate immune cell function and inflammation. However, this compound may have limitations in certain experimental settings, such as its potential toxicity and off-target effects.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
2. Development of combination therapies with this compound and other cancer therapies to enhance antitumor activity.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular diseases and neurodegenerative diseases.
4. Further understanding of the mechanisms of action of this compound and its effects on immune cell function and inflammation.
5. Development of new derivatives of this compound with improved pharmacological properties and selectivity for PI3K delta.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets PI3K delta and has shown efficacy in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new derivatives with improved pharmacological properties.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, starting with the reaction of 4-methoxyphenol with ethyl 4-bromobenzoate to form 4-ethoxyphenol. This is followed by the reaction of 4-ethoxyphenol with 4-bromophenoxyacetic acid to form the intermediate compound, which is then converted to this compound through a series of chemical reactions. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to enhance the antitumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
In autoimmune disorders and inflammatory diseases, this compound has been shown to suppress immune cell activation and reduce inflammation. This compound has demonstrated efficacy in preclinical models of rheumatoid arthritis, multiple sclerosis, and asthma.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-22-16-7-5-14(6-8-16)19-18(20)13(2)23-17-11-9-15(21-3)10-12-17/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKSOHDMZZETLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4899647.png)
![3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)

![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)
